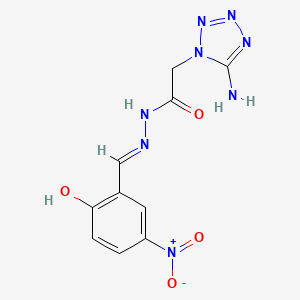
2-(5-amino-1H-tetrazol-1-yl)-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-amino-1H-tetrazol-1-yl)-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide (ATNH) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ATNH is a tetrazole-based compound that has been synthesized through a simple and efficient method.
Mécanisme D'action
The mechanism of action of 2-(5-amino-1H-tetrazol-1-yl)-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide is not yet fully understood. However, it is believed that the tetrazole ring in this compound plays a crucial role in its biological activity. The tetrazole ring is known to be a bioisostere of carboxylic acid, which is a common pharmacophore in many drugs. The presence of the tetrazole ring in this compound may enhance its binding affinity to biological targets, leading to its biological activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to possess antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The synthesis method of 2-(5-amino-1H-tetrazol-1-yl)-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide is simple and efficient, making it easy to obtain in large quantities. Additionally, this compound exhibits a broad range of biological activities, making it a versatile compound for various applications. However, one limitation of this compound is its poor solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research and development of 2-(5-amino-1H-tetrazol-1-yl)-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide. One potential direction is the modification of the chemical structure of this compound to improve its solubility and bioavailability. Another direction is the investigation of the molecular targets of this compound to better understand its mechanism of action. Additionally, this compound may have potential applications in the development of new drugs for various diseases, such as cancer and infectious diseases.
Conclusion:
In conclusion, this compound is a tetrazole-based compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method is simple and efficient, and it exhibits a broad range of biological activities. This compound has the potential to be developed into new drugs for various diseases, and there are several future directions for its research and development.
Méthodes De Synthèse
2-(5-amino-1H-tetrazol-1-yl)-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide has been synthesized through a simple and efficient method using 2-hydroxy-5-nitrobenzaldehyde and aceto hydrazide as starting materials. The reaction involves the condensation of these two starting materials in the presence of sodium acetate and acetic acid. The final product is obtained in good yield and high purity, making it suitable for various applications.
Applications De Recherche Scientifique
2-(5-amino-1H-tetrazol-1-yl)-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antitumor, and antioxidant properties. It has also been shown to possess anti-inflammatory and analgesic effects. Additionally, this compound has been found to have potential applications in drug delivery systems and as a diagnostic tool in medical imaging.
Propriétés
IUPAC Name |
2-(5-aminotetrazol-1-yl)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N8O4/c11-10-14-15-16-17(10)5-9(20)13-12-4-6-3-7(18(21)22)1-2-8(6)19/h1-4,19H,5H2,(H,13,20)(H2,11,14,16)/b12-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLSWVAUWKJNPK-UUILKARUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)CN2C(=NN=N2)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC(=O)CN2C(=NN=N2)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B6099596.png)
![ethyl 1-{[(3-acetylphenyl)amino]carbonyl}-3-(3-chlorobenzyl)-3-piperidinecarboxylate](/img/structure/B6099598.png)

![1-[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-(2-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6099606.png)
![N-(4-{[2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)vinyl]amino}phenyl)acetamide](/img/structure/B6099618.png)
![4-{3-[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]propanoyl}morpholine](/img/structure/B6099632.png)
![3-allyl-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6099647.png)

![5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6099654.png)
![N-[(1-benzyl-1H-indol-3-yl)methyl]-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B6099656.png)
![1-benzoyl-2-[3-(2,6-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B6099659.png)
![6,7-dimethoxy-2-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6099663.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-1-[4-(4-morpholinylcarbonyl)phenyl]-4-piperidinamine](/img/structure/B6099677.png)